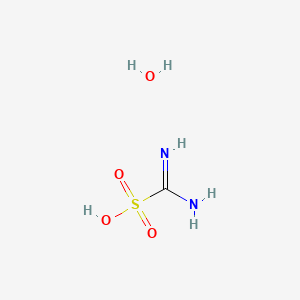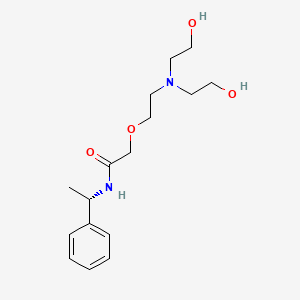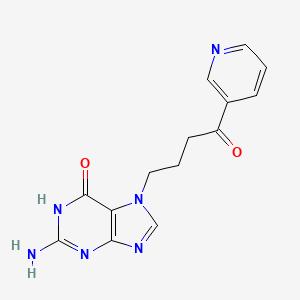
3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a chloro-substituted benzamide moiety linked to a 2,3-dihydro-1H-inden-1-yl group via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide typically involves the following steps:
Preparation of 2,3-dihydro-1H-inden-1-one: This intermediate can be synthesized from 3-chloropropionyl chloride and chlorobenzene in the presence of aluminum chloride and concentrated sulfuric acid.
Formation of the ethyl linker: The 2,3-dihydro-1H-inden-1-one is then reacted with an appropriate ethylating agent to introduce the ethyl chain.
Coupling with 3-chlorobenzoyl chloride: The final step involves coupling the ethylated intermediate with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzamide moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Hydrolysis: Formation of 3-chlorobenzoic acid and the corresponding amine.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of benzamide derivatives with biological targets.
Materials Science: It can be explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one Derivatives: These compounds share the indene moiety and may exhibit similar chemical properties.
Chlorobenzamide Derivatives: Compounds with a chloro-substituted benzamide moiety can have comparable reactivity and applications.
Uniqueness
3-Chloro-N-(2-(2,3-dihydro-1H-inden-1-yl)ethyl)benzamide is unique due to the combination of the chloro-substituted benzamide and the 2,3-dihydro-1H-inden-1-yl group. This unique structure may confer specific properties and reactivity that are distinct from other similar compounds.
Properties
CAS No. |
78239-29-9 |
|---|---|
Molecular Formula |
C18H18ClNO |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
3-chloro-N-[2-(2,3-dihydro-1H-inden-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H18ClNO/c19-16-6-3-5-15(12-16)18(21)20-11-10-14-9-8-13-4-1-2-7-17(13)14/h1-7,12,14H,8-11H2,(H,20,21) |
InChI Key |
AEIVQVNPRJYLJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1CCNC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-fluoro-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11832302.png)
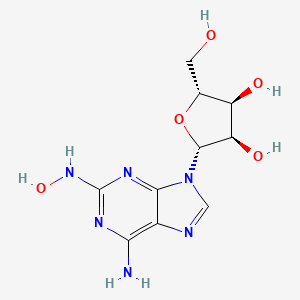
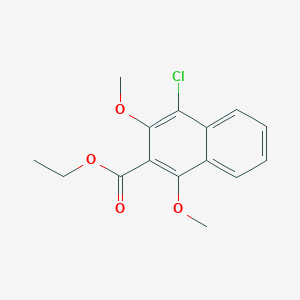
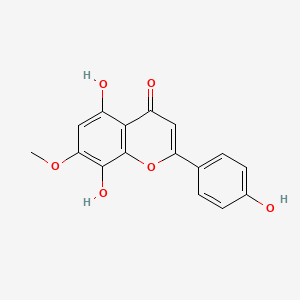
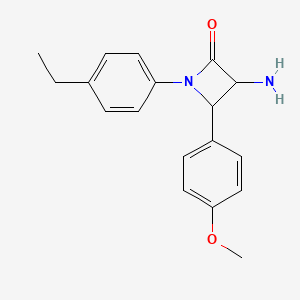
![8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B11832339.png)

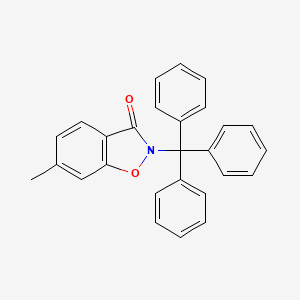
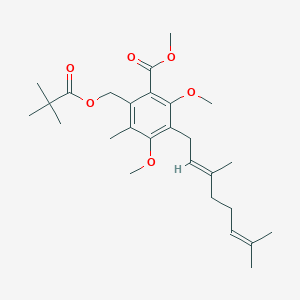
![6,7-dichloro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11832353.png)
